N-(2-oxo-1,3-benzoxathiol-5-yl)-N-thiophen-2-ylsulfonylacetamide
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Overview
Description
N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)-N-(THIOPHENE-2-SULFONYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxathiol derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)-N-(THIOPHENE-2-SULFONYL)ACETAMIDE typically involves the following steps:
Formation of Benzoxathiol Core: The benzoxathiol core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced via sulfonylation reactions using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)-N-(THIOPHENE-2-SULFONYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoxathiol or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in materials science, such as the development of novel polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)-N-(THIOPHENE-2-SULFONYL)ACETAMIDE would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Benzoxathiol Derivatives: Compounds with similar benzoxathiol cores but different substituents.
Thiophene Sulfonyl Compounds: Compounds with thiophene sulfonyl groups attached to different cores.
Uniqueness
N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)-N-(THIOPHENE-2-SULFONYL)ACETAMIDE is unique due to the combination of the benzoxathiol and thiophene sulfonyl moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H9NO5S3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2-oxo-1,3-benzoxathiol-5-yl)-N-thiophen-2-ylsulfonylacetamide |
InChI |
InChI=1S/C13H9NO5S3/c1-8(15)14(22(17,18)12-3-2-6-20-12)9-4-5-10-11(7-9)21-13(16)19-10/h2-7H,1H3 |
InChI Key |
GEUQHFHLRHDTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC(=O)S2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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